
2-Dimethylamino-3-nitrofluorene
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Overview
Description
2-Dimethylamino-3-nitrofluorene (CID 224052) is a polycyclic aromatic compound with a fluorene backbone substituted with a dimethylamino (-N(CH₃)₂) group at position 2 and a nitro (-NO₂) group at position 3. The compound’s SMILES notation is CN(C)C1=C(C=C2C(=C1)CC3=CC=CC=C32)N+[O-], and its InChIKey is HUINNTZAYMOQQO-UHFFFAOYSA-N . The presence of both electron-donating (dimethylamino) and electron-withdrawing (nitro) groups creates a unique electronic profile, influencing its solubility, stability, and interaction with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylamino-3-nitrofluorene typically involves the nitration of 2-dimethylaminofluorene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Dimethylamino-3-nitrofluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorene derivatives.
Scientific Research Applications
Organic Electronics
Charge Transfer Complexes
The compound is utilized in the development of charge transfer complexes, which are essential for organic electronic devices. Research indicates that 2-Dimethylamino-3-nitrofluorene can function as an electron-accepting group in molecular systems, facilitating the design of materials with enhanced electronic properties. This is particularly relevant for applications in organic photovoltaics and organic light-emitting diodes (OLEDs) where efficient charge transport is crucial .
Nonlinear Optical Materials
The compound's structure allows it to exhibit nonlinear optical behavior, making it suitable for applications in photonic devices. Studies have shown that derivatives of nitrofluorene can be engineered to enhance their nonlinear optical responses, which can be exploited in optical switching and frequency conversion technologies .
Dye Chemistry
Fluorescent Dyes
this compound serves as a precursor for synthesizing various fluorescent dyes. These dyes are used in biological imaging and analytical chemistry due to their strong fluorescence properties. The solvent-dependent fluorescence behavior of nitrofluorene derivatives has been extensively studied, revealing their potential for use in sensor applications where environmental conditions can be monitored through changes in fluorescence intensity .
Near-Infrared Absorbing Dyes
Recent advancements have highlighted the potential of poly(nitro)fluorenes, including this compound, as near-infrared absorbing dyes. These materials are critical for applications in photothermal therapy and solar energy harvesting, where absorption in the near-infrared region is advantageous for effective energy conversion .
Photonic Applications
Push-Pull Chromophores
The compound is a key component in the design of push-pull chromophores, which are characterized by their ability to undergo intramolecular charge transfer. These chromophores are vital in the development of advanced materials for photonic applications, such as sensors and light-emitting devices. The tuning of their electronic properties through structural modifications allows researchers to optimize their performance for specific applications .
Case Study 1: Synthesis and Characterization of Nonlinear Optical Materials
A study investigated the synthesis of several derivatives based on this compound, focusing on their nonlinear optical properties. The findings demonstrated that modifications to the nitro group significantly enhanced the nonlinear optical response, making these materials promising candidates for future photonic applications.
Case Study 2: Fluorescent Sensor Development
Research on the solvent-dependent fluorescence of this compound derivatives led to the development of new fluorescent sensors capable of detecting environmental pollutants. The sensors exhibited significant changes in fluorescence intensity when exposed to specific analytes, highlighting their practical application in environmental monitoring.
Mechanism of Action
The mechanism of action of 2-Dimethylamino-3-nitrofluorene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules.
Pathways Involved: It may participate in redox reactions, electron transfer processes, and other biochemical pathways
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-dimethylamino-3-nitrofluorene with structurally related fluorene derivatives:
Compound Name | Molecular Formula | Substituent Positions | Functional Groups | Key Differences |
---|---|---|---|---|
This compound | C₁₅H₁₄N₂O₂ | 2 (dimethylamino), 3 (nitro) | Amine, nitro | Reference compound |
2-Diethylamino-9-fluorenol | C₁₇H₁₉NO | 2 (diethylamino), 9 (hydroxyl) | Amine, hydroxyl | Hydroxyl group at position 9; ethyl vs. methyl substituents |
2-Dimethylamino-9-fluorenone | C₁₅H₁₃NO | 2 (dimethylamino), 9 (keto) | Amine, ketone | Keto group at position 9; lacks nitro group |
4 : 4'-Difluoro-2-nitrodiphenyl | C₁₂H₇F₂NO₂ | 2 (nitro), 4,4' (fluoro) | Nitro, fluorine | Diphenyl backbone; fluorine substituents |
Key Observations :
- Electronic Effects: The nitro group in this compound is electron-withdrawing, while the dimethylamino group is electron-donating. This creates intramolecular charge transfer, which is absent in analogs like 2-dimethylamino-9-fluorenone (where the ketone is electron-withdrawing) or 2-diethylamino-9-fluorenol (where the hydroxyl group is less electron-withdrawing) .
- Substituent Position: Nitro groups in position 3 (as in this compound) may sterically hinder electrophilic substitution compared to nitro groups in position 2 (as in 4 : 4'-difluoro-2-nitrodiphenyl) .
Physicochemical Properties
- Purity: Commercial samples of this compound are listed at 98% purity, comparable to analogs like 2-dimethylamino-9-fluorenone (97%) and 2-diethylamino-9-fluorenol (unspecified purity) .
- Spectral Data: The compound’s Raman and FT-IR spectra would differ significantly from analogs due to the nitro group’s strong absorption bands (~1350 cm⁻¹ for asymmetric NO₂ stretching) and the amine’s N-H/N-CH₃ vibrations .
Biological Activity
2-Dimethylamino-3-nitrofluorene (DMANF) is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and toxicology. This article reviews the biological activity of DMANF, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C11H12N2O2
- Molecular Weight : 204.23 g/mol
- IUPAC Name : 2-(Dimethylamino)-3-nitrofluorene
DMANF exhibits biological activity primarily through the following mechanisms:
- Cytotoxicity : DMANF has been shown to induce apoptosis in various cancer cell lines. The compound's nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular macromolecules, causing oxidative stress and DNA damage .
- Antimicrobial Properties : Preliminary studies indicate that DMANF may possess antimicrobial activity against certain bacterial strains, although comprehensive studies are still required to establish its efficacy and mechanism.
- Mutagenicity : As a nitroaromatic compound, DMANF has been studied for its mutagenic potential. Research indicates that it can cause mutations in bacterial systems, raising concerns about its safety in environmental and occupational settings .
Case Study 1: Cytotoxic Effects on Cancer Cells
A study investigated the effects of DMANF on human breast cancer cells (MCF-7). The results indicated that DMANF treatment led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic cells .
Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |
---|---|---|
0 | 100 | 5 |
10 | 85 | 15 |
50 | 50 | 40 |
100 | 20 | 70 |
Case Study 2: Mutagenicity Assessment
In a mutagenicity assay using Salmonella typhimurium strains TA98 and TA100, DMANF was found to induce mutations in a concentration-dependent manner. The results suggested that the compound's nitro group plays a significant role in its mutagenic activity, particularly when activated by metabolic enzymes .
Concentration (µg/plate) | TA98 Mutations (per plate) | TA100 Mutations (per plate) |
---|---|---|
0 | 10 | 5 |
10 | 50 | 30 |
50 | 150 | 100 |
Toxicological Profile
The toxicological profile of DMANF indicates several concerns regarding its safety:
- Acute Toxicity : In animal studies, high doses of DMANF resulted in significant toxicity characterized by liver damage and hematological changes.
- Chronic Exposure Risks : Long-term exposure studies have raised alarms about potential carcinogenic effects due to its mutagenic properties.
Properties
CAS No. |
57105-64-3 |
---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N,N-dimethyl-3-nitro-9H-fluoren-2-amine |
InChI |
InChI=1S/C15H14N2O2/c1-16(2)14-8-11-7-10-5-3-4-6-12(10)13(11)9-15(14)17(18)19/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
HUINNTZAYMOQQO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C2C(=C1)CC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
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